2-(4-chlorophenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(4-Chlorophenoxy)-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound that combines a chlorophenoxy group with a nitroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid.
Hydrazide Formation: The 2-(4-chlorophenoxy)acetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide with 5-nitro-2-oxoindoline-3-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Phenoxy Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural features.
Antimicrobial Activity: Studies suggest it may possess antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly in targeting specific enzymes or pathways.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The nitro group and the indole moiety play crucial roles in these interactions, often involving hydrogen bonding and π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)acetic acid hydrazide
- 5-Nitro-2-oxoindoline-3-carbaldehyde
Uniqueness
- Structural Complexity : The combination of a chlorophenoxy group with a nitroindole moiety makes it unique compared to simpler analogs.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C16H11ClN4O5 |
---|---|
Molecular Weight |
374.73 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C16H11ClN4O5/c17-9-1-4-11(5-2-9)26-8-14(22)19-20-15-12-7-10(21(24)25)3-6-13(12)18-16(15)23/h1-7,18,23H,8H2 |
InChI Key |
IUILDGDBHHJAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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